![molecular formula C16H14N2O2S B3052452 N-(6-methylpyridin-2-yl)naphthalene-2-sulfonamide CAS No. 415694-24-5](/img/structure/B3052452.png)
N-(6-methylpyridin-2-yl)naphthalene-2-sulfonamide
Overview
Description
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of N-(6-methylpyridin-2-yl)naphthalene-2-sulfonamide, also known as 2-Naphthalenesulfonamide, N-(6-methyl-2-pyridinyl)-:
Anticancer Activity
N-(6-methylpyridin-2-yl)naphthalene-2-sulfonamide has shown potential as an anticancer agent. Research indicates that this compound can inhibit the proliferation of cancer cells by interfering with specific cellular pathways. Its ability to induce apoptosis (programmed cell death) in cancer cells makes it a promising candidate for further development in cancer therapy .
Antioxidant Properties
This compound exhibits significant antioxidant properties, which are crucial in protecting cells from oxidative stress. Oxidative stress is linked to various chronic diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. The antioxidant activity of N-(6-methylpyridin-2-yl)naphthalene-2-sulfonamide can help in mitigating these conditions by neutralizing free radicals .
Anti-inflammatory Effects
N-(6-methylpyridin-2-yl)naphthalene-2-sulfonamide has been studied for its anti-inflammatory effects. It can inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation. This property is particularly useful in treating inflammatory diseases such as arthritis and inflammatory bowel disease .
Antimicrobial Activity
The compound has demonstrated antimicrobial activity against a range of bacterial and fungal pathogens. Its ability to disrupt microbial cell membranes and inhibit essential enzymes makes it a valuable candidate for developing new antimicrobial agents, especially in the face of rising antibiotic resistance .
Photodynamic Therapy
N-(6-methylpyridin-2-yl)naphthalene-2-sulfonamide can be used in photodynamic therapy (PDT), a treatment that uses light-activated compounds to kill cancer cells and pathogens. The compound’s structure allows it to absorb light and generate reactive oxygen species, which can destroy targeted cells. This application is particularly relevant in treating skin cancers and infections .
Metal Ion Chelation
This compound has the ability to chelate metal ions, which is useful in various biochemical and industrial processes. Chelation therapy can be used to treat heavy metal poisoning by binding and removing toxic metals from the body. Additionally, metal ion chelation is important in catalysis and the stabilization of metal ions in various chemical reactions .
Fluorescent Probes
N-(6-methylpyridin-2-yl)naphthalene-2-sulfonamide can be used as a fluorescent probe in biochemical assays. Its fluorescence properties make it suitable for detecting and quantifying biological molecules, such as proteins and nucleic acids, in research and diagnostic applications. This capability is essential for studying cellular processes and disease mechanisms .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways. By targeting enzymes that play a critical role in conditions such as cancer, diabetes, and neurodegenerative diseases, N-(6-methylpyridin-2-yl)naphthalene-2-sulfonamide can potentially be developed into therapeutic agents that modulate enzyme activity .
These applications highlight the versatility and potential of N-(6-methylpyridin-2-yl)naphthalene-2-sulfonamide in various scientific research fields. If you have any specific area you would like to delve deeper into, feel free to let me know!
Synthesis and Characterization of N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide and its Co(II), Ni(II) and Cu(II) Complexes Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity N,N′-Bis((6-methoxylpyridin-2-yl)methylene)-p-phenylenediimine based Discovery of N-((4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)imidazoles Design and synthesis of 6-methylpyridin-2-one derivatives as Naphthalene-2-sulfonamide 97 1576-47-2 Structural dependence of the fragmentation of naphthalenesulfonyl
properties
IUPAC Name |
N-(6-methylpyridin-2-yl)naphthalene-2-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-12-5-4-8-16(17-12)18-21(19,20)15-10-9-13-6-2-3-7-14(13)11-15/h2-11H,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUFNWOFGPYTYTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70353833 | |
Record name | N-(6-methylpyridin-2-yl)naphthalene-2-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70353833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methylpyridin-2-yl)naphthalene-2-sulfonamide | |
CAS RN |
415694-24-5 | |
Record name | N-(6-methylpyridin-2-yl)naphthalene-2-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70353833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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